FPT

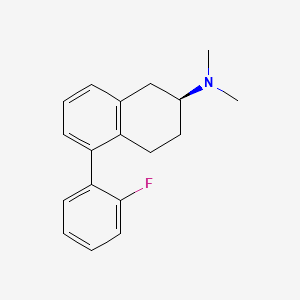

Description

BenchChem offers high-quality FPT suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FPT including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20FN |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

(2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C18H20FN/c1-20(2)14-10-11-15-13(12-14)6-5-8-16(15)17-7-3-4-9-18(17)19/h3-9,14H,10-12H2,1-2H3/t14-/m0/s1 |

InChI Key |

PCFGMPNKAUVMPL-AWEZNQCLSA-N |

Isomeric SMILES |

CN(C)[C@H]1CCC2=C(C1)C=CC=C2C3=CC=CC=C3F |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C=CC=C2C3=CC=CC=C3F |

Origin of Product |

United States |

Foundational & Exploratory

what is the role of farnesyl-protein transferase in cell signaling

An In-depth Technical Guide on the Role of Farnesyl-Protein Transferase in Cell Signaling

Farnesyl-protein transferase (FPT), or farnesyltransferase (FTase), is a pivotal enzyme in cellular signaling, responsible for a critical post-translational modification known as farnesylation.[1][2][3] This process involves the covalent attachment of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of a target protein.[1][3] Farnesylation is essential for the proper subcellular localization, membrane association, and function of numerous proteins that are central to key signaling pathways, including the Ras superfamily of small GTPases.[1][3][4][5] The dysregulation of these pathways, often due to mutations in proteins like Ras, is a hallmark of many cancers, making FPT a significant target for therapeutic intervention.[2][3][6][7]

Mechanism of Farnesyl-Protein Transferase Action

Farnesyl-protein transferase is a heterodimeric enzyme composed of an α-subunit and a β-subunit.[1] The catalytic active site is located primarily within the β-subunit. The enzymatic reaction proceeds through an ordered mechanism.

Catalytic Cycle:

-

FPP Binding: The cycle initiates with the binding of the lipid donor, farnesyl pyrophosphate (FPP), into a hydrophobic pocket within the enzyme.[1][5]

-

Protein Substrate Recognition: FPT then recognizes and binds a protein substrate containing a C-terminal CaaX motif. The specificity for the 'X' residue helps distinguish FPT substrates from those of a related enzyme, geranylgeranyltransferase.[1]

-

Catalysis: A zinc ion (Zn²⁺) coordinated by the β-subunit plays a crucial role in catalysis. The cysteine thiol of the CaaX motif performs an SN2-type nucleophilic attack on the C1 atom of FPP, displacing the diphosphate (B83284) group.[1][8]

-

Product Release: The now-farnesylated protein and the diphosphate molecule are released, regenerating the enzyme for the next catalytic cycle.[1] Following farnesylation, the '-aaX' tripeptide is cleaved, and the newly exposed farnesylated cysteine is carboxymethylated.[1]

Role in Core Signaling Pathways

FPT is a gatekeeper for the function of numerous signaling proteins. By controlling their ability to associate with cellular membranes, it dictates their participation in downstream signaling cascades.

The Ras proteins (H-Ras, N-Ras, K-Ras) are small GTPases that act as molecular switches in pathways controlling cell proliferation, differentiation, and survival.[9][10] Farnesylation is an absolute requirement for Ras to anchor to the inner surface of the plasma membrane, where it can be activated by upstream signals and interact with its effectors.[3][7][11][12] Once activated, Ras initiates multiple downstream cascades, most notably the MAPK/ERK and PI3K/AKT pathways.[9][13]

The Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42, RhoB) are critical regulators of the actin cytoskeleton, cell polarity, cell adhesion, and motility.[14][15] While many Rho proteins are geranylgeranylated, some, such as RhoB, are substrates for FPT.[6] Farnesylation enables their localization to membranes and interaction with regulatory proteins (GEFs, GAPs, GDIs) and downstream effectors (e.g., ROCK, PAK), thereby controlling cytoskeletal dynamics.[14][16]

Nuclear lamins (A- and B-types) are intermediate filament proteins that form the nuclear lamina, a scaffold crucial for maintaining nuclear architecture and regulating chromatin.[17] Prelamin A, the precursor to mature lamin A, undergoes a multi-step maturation process that is initiated by farnesylation.[18][19][20] This is followed by proteolytic cleavages and carboxymethylation.[21] Unlike B-type lamins, the farnesyl group is ultimately cleaved from mature lamin A.[17] Defects in this processing pathway, which lead to the accumulation of a permanently farnesylated prelamin A (progerin), cause devastating genetic disorders like Hutchinson-Gilford progeria syndrome (HGPS).[11][19][21]

Farnesyltransferase Inhibitors (FTIs) in Drug Development

The dependence of oncogenic Ras on farnesylation made FPT an attractive target for anti-cancer drug development.[6][7][22] However, while Farnesyltransferase Inhibitors (FTIs) showed significant preclinical efficacy, their clinical success has been mixed.[7][22][23] This is partly because K-Ras and N-Ras can undergo alternative prenylation (geranylgeranylation) when FPT is inhibited, bypassing the blockade.[22]

Despite this, research has revealed that the anti-neoplastic effects of FTIs are not solely dependent on Ras inhibition.[6][7] The inhibition of other farnesylated proteins, such as RhoB, contributes significantly to their activity, including inducing apoptosis in tumor cells.[6] FTIs have found a new purpose in treating diseases like HGPS, where they prevent the farnesylation of progerin, alleviating disease pathology.[2][11] The FTI Lonafarnib (Zokinvy™) is now FDA-approved for this indication.[19]

| Inhibitor | Mechanism/Class | Primary Target(s) | Selected Clinical Status/Application |

| Lonafarnib | Non-peptidomimetic, tricyclic | FPT | FDA-approved for Hutchinson-Gilford Progeria Syndrome and certain progeroid laminopathies.[11][19] Investigated for Hepatitis D.[2] |

| Tipifarnib | Non-peptidomimetic, imidazole-containing | FPT | Investigated in various cancers, including head and neck squamous cell carcinoma (HNSCC) with HRAS mutations, and hematological malignancies.[22] |

| FTI-277 | Peptidomimetic, CaaX analog | FPT | Preclinical research tool; potent inhibitor used to study H-Ras and K-Ras signaling.[11] |

Key Experimental Protocols

This method quantifies FPT activity by measuring the increase in fluorescence that occurs when a dansylated peptide substrate becomes farnesylated, moving the fluorescent dansyl group into a more hydrophobic environment.[24][25][26][27]

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.8, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT).[27]

-

Prepare stock solutions of recombinant FPT enzyme, farnesyl pyrophosphate (FPP), and a dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS).

-

-

Reaction Setup:

-

In a 96- or 384-well black plate, add the assay buffer.

-

Add the dansylated peptide substrate to a final concentration of ~1-5 µM.

-

Add FPP to a final concentration of ~10 µM.

-

For inhibitor studies, add the FTI at various concentrations and pre-incubate with the enzyme.

-

-

Initiation and Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Determine enzyme activity or calculate IC₅₀ values for inhibitors by plotting the rate against inhibitor concentration.

-

References

- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Farnesylated proteins and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Mechanistic studies of rat protein farnesyltransferase indicate an associative transition state. | Semantic Scholar [semanticscholar.org]

- 9. cusabio.com [cusabio.com]

- 10. Oncogenic mutant RAS signaling activity is rescaled by the ERK/MAPK pathway | Molecular Systems Biology [link.springer.com]

- 11. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Transcriptional regulation of Rho GTPase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Disruption of lamin B1 and lamin B2 processing and localization by farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigating the purpose of prelamin A processing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Post-Translational Modification of Lamins: Mechanisms and Functions [frontiersin.org]

- 20. Prelamin A processing, accumulation and distribution in normal cells and laminopathy disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The posttranslational processing of prelamin A and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bioassaysys.com [bioassaysys.com]

- 25. bioassaysys.com [bioassaysys.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

Farnesyl-Protein Transferase: A Technical Guide to its Mechanism of Action, Inhibition, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein farnesylation, a critical post-translational modification, is catalyzed by the enzyme farnesyl-protein transferase (FPT). This process involves the attachment of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of a target protein. This lipidation event is crucial for the proper subcellular localization and biological function of numerous proteins involved in vital cellular signaling pathways, most notably the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many human cancers, making FPT a prime target for anti-cancer drug development. This in-depth technical guide elucidates the core mechanism of action of FPT, details its role in cellular signaling, provides quantitative data on its kinetics and inhibition, and outlines key experimental protocols for its study.

Farnesyl-Protein Transferase: Structure and Substrates

Farnesyl-protein transferase is a heterodimeric enzyme composed of an α- and a β-subunit. The active site is located within the β-subunit and contains a catalytic zinc ion (Zn2+) that is essential for the enzymatic reaction.[1] The enzyme recognizes and binds two primary substrates:

-

Farnesyl Pyrophosphate (FPP): A 15-carbon isoprenoid lipid donor.

-

Protein/Peptide Substrate: Proteins containing a C-terminal CaaX motif, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity for farnesylation (commonly serine, methionine, glutamine, or alanine).[2]

The Catalytic Mechanism of Farnesyl-Protein Transferase

The catalytic cycle of FPT follows an ordered sequential mechanism.[3] First, farnesyl pyrophosphate (FPP) binds to the enzyme, followed by the binding of the protein or peptide substrate containing the CaaX box. The catalytic process is critically dependent on a zinc ion (Zn2+) and is significantly enhanced by a magnesium ion (Mg2+).

The key steps in the catalytic mechanism are:

-

Ordered Binding: FPP binds to the FPT active site, inducing a conformational change that creates a binding pocket for the CaaX-containing protein.

-

Zinc-Thiolate Coordination: The cysteine thiol of the CaaX motif coordinates with the active site zinc ion. This coordination is believed to lower the pKa of the thiol, activating it for nucleophilic attack.

-

Nucleophilic Attack: The activated cysteine thiolate performs a nucleophilic attack on the C1 carbon of the farnesyl group of FPP.

-

Thioether Bond Formation: This attack results in the formation of a stable thioether bond between the cysteine and the farnesyl group, displacing the pyrophosphate leaving group.

-

Product Release: The farnesylated protein and pyrophosphate are then released from the enzyme, with product release being the rate-limiting step in the overall reaction.[3]

Figure 1: Catalytic cycle of farnesyl-protein transferase.

Role in Signaling Pathways: The Ras Connection

Farnesylation is a prerequisite for the membrane localization and subsequent activation of Ras proteins. Once anchored to the inner leaflet of the plasma membrane, Ras can be activated by upstream signals, such as growth factor receptor tyrosine kinases. Activated, GTP-bound Ras then initiates a cascade of downstream signaling events, most notably the Raf-MEK-ERK (MAPK) pathway, which regulates gene expression related to cell proliferation, differentiation, and survival.[4] By preventing Ras farnesylation, FPT inhibitors block its membrane association and downstream signaling, thereby inhibiting uncontrolled cell growth.[5]

Figure 2: The Ras signaling pathway and the role of farnesylation.

Quantitative Data on FPT Kinetics and Inhibition

The efficiency of FPT catalysis and the potency of its inhibitors can be quantified through kinetic parameters such as the Michaelis constant (Km), catalytic rate constant (kcat), and inhibitory constants (IC50 and Ki).

Kinetic Parameters for FPT Substrates

The following table summarizes the kinetic parameters for the farnesylation of various peptide substrates by FPT. The catalytic efficiency (kcat/Km) is a measure of how efficiently the enzyme converts a substrate to a product.

| Peptide Substrate (dansyl-GCVa₂S) | kcat/KM (mM⁻¹s⁻¹) | Reference |

| dansyl-GCVGS | 1.8 | [6] |

| dansyl-GCVAS | 2.5 | [6] |

| dansyl-GCVSS | 1.9 | [6] |

| dansyl-GCVTS | 1.2 | [6] |

| dansyl-GCVVS | 0.9 | [6] |

| dansyl-GCVMS | 3.2 | [6] |

| dansyl-GCVIS | 0.7 | [6] |

| dansyl-GCVLS | 0.8 | [6] |

| dansyl-GCVFS | 0.3 | [6] |

| dansyl-GCVWS | 0.1 | [6] |

Data adapted from a study using a continuous spectrofluorimetric assay.[6]

Inhibitory Constants for FPT Inhibitors

A variety of FPT inhibitors (FTIs) have been developed, ranging from peptidomimetics to small molecules. Their potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Inhibitor | Type | IC50 (nM) | Reference |

| Tipifarnib (R115777) | Non-peptidomimetic | 0.86 | [7] |

| Lonafarnib (SCH66336) | Non-peptidomimetic | 1.9 (H-Ras) | [7] |

| FTI-277 | CaaX peptidomimetic | 0.5 | [7] |

| L-778,123 | Dual FPTase/GGPTase-I inhibitor | 2 | [7] |

| BMS-214662 | Non-peptidomimetic | Not specified | [7] |

| Antroquinonol | Natural Product | 7000 | [5] |

IC50 values can vary depending on assay conditions.

Experimental Protocols for Studying FPT

Several robust assays have been developed to measure FPT activity and to screen for its inhibitors.

Fluorescence-Based Assay for FPT Activity

This continuous assay monitors the increase in fluorescence of a dansyl-labeled peptide substrate as it becomes farnesylated and partitions into a more hydrophobic environment.[4]

Materials:

-

Recombinant FPT enzyme

-

Dansyl-labeled CaaX peptide substrate (e.g., Dansyl-GCVLS)

-

Farnesyl pyrophosphate (FPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

Detergent (e.g., 0.2% n-octyl-β-D-glucoside)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~505-520 nm)

Protocol:

-

Prepare a reaction mixture in the microplate wells containing the assay buffer, detergent, and dansyl-labeled peptide substrate at the desired concentration.

-

Add varying concentrations of FPP to different wells.

-

Initiate the reaction by adding a fixed concentration of FPT enzyme to each well.

-

Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence intensity over time.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Determine Km and kcat by fitting the initial rate data to the Michaelis-Menten equation.

Figure 3: Workflow for a fluorescence-based FPT activity assay.

Scintillation Proximity Assay (SPA) for FPT Inhibition

This high-throughput assay measures the incorporation of a radiolabeled farnesyl group from [³H]FPP into a biotinylated peptide substrate.[3]

Materials:

-

Recombinant FPT enzyme

-

[³H]Farnesyl pyrophosphate ([³H]FPP)

-

Biotinylated CaaX peptide substrate (e.g., Biotin-GCVLS)

-

Test inhibitors at various concentrations

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

-

Stop Solution: 50 mM EDTA

-

Streptavidin-coated SPA beads

-

96-well microplate suitable for scintillation counting

-

Microplate scintillation counter

Protocol:

-

In a microplate, add the assay buffer, FPT enzyme, and the test inhibitor at various concentrations.

-

Add a mixture of [³H]FPP and the biotinylated peptide substrate to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Add a slurry of streptavidin-coated SPA beads to each well.

-

Incubate for at least 30 minutes at room temperature to allow the biotinylated-farnesylated peptide to bind to the beads.

-

Measure the radioactivity in a microplate scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

References

- 1. Yeast protein farnesyltransferase: a pre-steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analogs of farnsyl diphosphate alter CaaX substrate specificity and reactions rates of protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Structure and Function of Farnesyl-Protein Transferase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesyl-protein transferase (FPT) is a critical enzyme in cellular signaling, responsible for the post-translational modification of a variety of proteins, most notably members of the Ras superfamily of small GTPases. This process, known as farnesylation, is essential for the proper localization and function of these proteins, enabling their association with cellular membranes where they participate in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways, often due to mutations in genes like Ras, is a hallmark of many cancers, making FPT a compelling target for anti-cancer drug development. This guide provides a comprehensive overview of the structure, function, and catalytic mechanism of FPT, along with detailed experimental protocols for its study and a summary of key quantitative data for substrates and inhibitors.

Structure of Farnesyl-Protein Transferase

Farnesyl-protein transferase is a heterodimeric enzyme composed of two subunits, an α-subunit and a β-subunit.[1] In humans, the α-subunit has a molecular weight of approximately 48 kDa and the β-subunit is around 46 kDa.[2] Both subunits are predominantly composed of α-helices.[2] The α-subunit forms a blanket-like structure that partially envelops the β-subunit.[2] The β-subunit itself forms a barrel-like structure, and the active site is located in a cleft at the interface of the two subunits.[2][3]

A critical component of the active site is a catalytically essential zinc ion (Zn²⁺), which is coordinated by residues within the β-subunit.[2][3] This zinc ion plays a crucial role in the binding of the protein substrate and the subsequent catalytic reaction.

Crystal Structure: The three-dimensional structure of human farnesyl-protein transferase has been resolved by X-ray crystallography, providing detailed insights into its architecture and the binding of substrates and inhibitors. Several structures are available in the Protein Data Bank (PDB), including complexes with farnesyl diphosphate (B83284) (FPP), CaaX peptide substrates, and various inhibitors.[4][5][6][7][8] These structures reveal a hydrophobic pocket that accommodates the farnesyl lipid and a distinct site for the CaaX peptide.

Function and Catalytic Mechanism

The primary function of FPT is to catalyze the transfer of a 15-carbon farnesyl group from farnesyl diphosphate (FPP) to the sulfur atom of a cysteine residue located in a C-terminal "CaaX" motif of a target protein.[1] This thioether linkage renders the protein more hydrophobic, facilitating its anchoring to cellular membranes, a prerequisite for its participation in signaling cascades.[1]

The CaaX Motif: The CaaX box is a four-amino acid sequence where 'C' is the cysteine that gets farnesylated, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity for different prenyltransferases.[2][9] For FPT, the 'X' residue is most commonly methionine, serine, glutamine, or alanine.[2]

Catalytic Cycle: The catalytic mechanism of FPT is an ordered sequential Bi-Bi mechanism.[10] This means that FPP binds to the enzyme first, followed by the CaaX-containing protein substrate. After the farnesyl group is transferred, the farnesylated protein and diphosphate are released. The release of the farnesylated product is considered the rate-limiting step of the reaction.[10]

The chemical reaction proceeds via a Sₙ2-type nucleophilic attack.[1] The zinc ion in the active site coordinates the thiol group of the cysteine in the CaaX motif, increasing its nucleophilicity.[11] This activated thiolate then attacks the C1 carbon of FPP, displacing the pyrophosphate leaving group.[1] Magnesium ions (Mg²⁺) are also important for the catalytic activity, as they are thought to coordinate the pyrophosphate moiety of FPP, facilitating its departure.[6]

Signaling Pathways Involving Farnesyl-Protein Transferase

The most well-characterized signaling pathway involving FPT is the Ras-Raf-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway. Ras proteins are small GTPases that act as molecular switches in this cascade. Upon activation by upstream signals (e.g., growth factor receptor binding), Ras-GTP activates Raf kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the expression of genes involved in cell proliferation, differentiation, and survival.

The farnesylation of Ras is absolutely required for its localization to the plasma membrane, where it can interact with its upstream activators and downstream effectors.[1] Inhibition of FPT prevents Ras farnesylation, leading to its mislocalization in the cytoplasm and a subsequent blockage of the entire signaling cascade. This is the primary rationale for the development of FPT inhibitors as anti-cancer agents.

Diagram 1: The Ras-Raf-MEK-ERK signaling pathway, highlighting the critical role of farnesylation by FPT for Ras localization and activation.

Quantitative Data

Kinetic Parameters for CaaX Substrates

The efficiency of farnesylation for different CaaX-containing peptides can be compared using the kinetic parameters Km (Michaelis constant) and kcat (turnover number). The specificity constant (kcat/Km) is a measure of the overall catalytic efficiency of the enzyme for a particular substrate.

| CaaX Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Dansyl-GCVLS | - | - | - | [12] |

| Biotinylated peptide | - | 0.06 | 2.2 x 10⁵ | [10] |

| Dansyl-GCVIA | - | - | - | [13] |

| Further data to be populated from ongoing literature review. |

Inhibition Constants for FPT Inhibitors

A variety of small molecule inhibitors of FPT have been developed. Their potency is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Assay Conditions | Reference |

| Lonafarnib (SCH66336) | 1.9 (H-Ras) | - | In vitro farnesylation | [14] |

| 5.2 (K-Ras) | - | In vitro farnesylation | [14] | |

| 4.9–7.8 | - | Human/bovine FPT | [15] | |

| Tipifarnib (R115777) | 0.6 | - | Farnesyltransferase | [16] |

| 0.45–0.57 | - | Human/bovine FPT | [15] | |

| 0.86 (Lamin B peptide) | - | Isolated human FPT | [16] | |

| 7.9 (K-RasB peptide) | - | Isolated human FPT | [16] | |

| L-744,832 | - | - | Data not found | |

| BMS-214662 | - | - | Data not found | |

| FTI-277 | - | - | Data not found | |

| L-778,123 | 2 | 98 (GGTase-I) | FPTase and GGTase-I | [17] |

| Kurasoin B | 58,700 | - | In vitro PFTase assay | [1] |

| Chaetomellic acid A | 55 | - | Isolated enzyme assay | [6] |

| α-hydroxy Farnesyl Phosphonic Acid | - | - | Data not found | [6] |

Experimental Protocols

Fluorescence-Based Farnesyltransferase Activity Assay

This assay measures the transfer of a farnesyl group to a dansylated CaaX peptide. The increase in fluorescence upon farnesylation is monitored over time.

Materials:

-

Purified recombinant farnesyl-protein transferase

-

Farnesyl diphosphate (FPP)

-

Dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

Black 96-well or 384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, dansylated CaaX peptide (e.g., 1 µM), and FPP (e.g., 5 µM) in the wells of the microplate.

-

To test for inhibition, add various concentrations of the inhibitor to the wells and pre-incubate with the enzyme for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a pre-determined concentration of FPT (e.g., 10 nM) to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~505 nm.[18]

-

Record the fluorescence at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

-

The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

Western Blot for Detecting Inhibition of Farnesylation

This method assesses the inhibition of farnesylation in a cellular context by detecting the electrophoretic mobility shift of a known farnesylated protein, such as HDJ-2 or prelamin A.[3][12][19] Unfarnesylated proteins migrate slower on an SDS-PAGE gel than their farnesylated counterparts.

Materials:

-

Cell line of interest

-

FPT inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein (e.g., anti-HDJ-2 or anti-prelamin A)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the FPT inhibitor for a specified time (e.g., 24-48 hours). Include a vehicle-only control.

-

Cell Lysis and Protein Quantification: Harvest the cells, lyse them in lysis buffer, and clarify the lysate by centrifugation. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: The appearance of a higher molecular weight band corresponding to the unfarnesylated protein indicates inhibition of FPT. The relative intensity of the farnesylated and unfarnesylated bands can be quantified to determine the extent of inhibition.

Logical Relationships and Workflows

Experimental Workflow for FPT Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing FPT inhibitors.

Diagram 2: A generalized workflow for the screening and development of farnesyl-protein transferase inhibitors, from initial high-throughput screening to in vivo evaluation.

Conclusion

Farnesyl-protein transferase remains a highly attractive target for therapeutic intervention, particularly in the context of cancer and certain genetic disorders. A thorough understanding of its structure, function, and catalytic mechanism is paramount for the rational design and development of potent and specific inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance their studies in this critical area of cellular signaling and drug discovery. The continued exploration of FPT biology and the development of novel inhibitory strategies hold significant promise for future therapeutic advancements.

References

- 1. benchchem.com [benchchem.com]

- 2. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. [PDF] The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics | Semantic Scholar [semanticscholar.org]

- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Mutational analysis of alpha-subunit of protein farnesyltransferase. Evidence for a catalytic role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Crystal structure of farnesyl protein transferase complexed with a CaaX peptide and farnesyl diphosphate analogue. [scholars.duke.edu]

- 9. benchchem.com [benchchem.com]

- 10. Examining Farnesyltransferase Interaction With Cell‐Permeable CaaX Peptides and the Role of the CaaX Motif in Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

The Critical Role of Farnesyl-Protein Transferase in Cellular Signaling: A Technical Guide to Substrates and Inhibitors

For Immediate Release

Shanghai, China – December 15, 2025 – Farnesyl-protein transferase (FPT) has emerged as a pivotal enzyme in cellular signaling pathways, playing a crucial role in the post-translational modification of a variety of proteins essential for cell growth, differentiation, and survival. Its involvement in the function of oncogenic proteins, particularly Ras, has made it a prime target for the development of novel therapeutics, especially in the field of oncology. This technical guide provides an in-depth overview of FPT substrates and inhibitors, tailored for researchers, scientists, and drug development professionals.

Farnesyl-protein transferase catalyzes the attachment of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[1] This farnesylation is a critical step for the proper subcellular localization and function of many signaling proteins, including the Ras superfamily of small GTPases.[1][2] Dysregulation of Ras signaling, often due to mutations, is a hallmark of many cancers, making the inhibition of FPT a compelling therapeutic strategy.[3][4]

Farnesyl-Protein Transferase Substrates: The "CaaX" Motif and Beyond

The canonical recognition sequence for FPT is the CaaX box, where 'C' is the cysteine residue that gets farnesylated, 'a' represents aliphatic amino acids, and 'X' is the C-terminal amino acid that determines the specificity for farnesyltransferase or the related geranylgeranyltransferase.[2][5] For FPT, the 'X' is typically methionine, serine, glutamine, or alanine.[5]

Key protein substrates of FPT include:

-

Ras Family Proteins: H-Ras, N-Ras, and K-Ras are critical signaling proteins that, when activated, trigger downstream pathways like the Raf/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[4] Farnesylation is essential for anchoring Ras proteins to the plasma membrane, a prerequisite for their signaling activity.[3]

-

Lamins: Nuclear lamins, such as lamin A and B, are intermediate filament proteins that provide structural support to the nucleus. Prelamin A undergoes farnesylation as part of its maturation process.[6] Defects in this process are linked to progeroid syndromes like Hutchinson-Gilford progeria syndrome (HGPS).[7]

-

Other Substrates: A growing body of research has identified numerous other proteins that are farnesylated, highlighting the diverse roles of this post-translational modification.[5] Studies have utilized peptide libraries to identify novel FPT substrates, expanding our understanding of the farnesylated proteome.[5][8]

The specificity of FPT for its substrates is a complex interplay of the CaaX motif sequence and the overall protein structure. The kinetic parameters for various peptide substrates have been characterized to quantify this specificity.

Table 1: Kinetic Parameters of Selected Farnesyltransferase Peptide Substrates

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Dansyl-GCVLS | 0.045 | 0.3 | 1.5 x 10⁵ | [9] |

| Dansyl-GCVIS | 0.038 | 0.4 | 9.5 x 10⁴ | [9] |

| Dansyl-GCVMS | 0.029 | 0.2 | 1.5 x 10⁵ | [9] |

| Dansyl-GCVQS | 0.021 | 0.5 | 4.2 x 10⁴ | [9] |

| Biotin-YRASNRSCAIM | - | 0.007 | - | [10] |

Note: Kinetic parameters can vary depending on the experimental conditions and the specific FPT enzyme (e.g., source, recombinant vs. native).

Farnesyl-Protein Transferase Inhibitors: A Therapeutic Arsenal

The critical role of FPT in oncogenic signaling has driven the development of a diverse range of inhibitors (FTIs). These inhibitors are broadly classified into peptidomimetics, which are designed based on the CaaX motif, and non-peptidomimetics, which were discovered through high-throughput screening and other methods.[2] Natural products have also been a rich source of potent FTIs.[9]

Several FTIs have progressed to clinical trials, demonstrating the therapeutic potential of targeting this enzyme.[11][12]

Table 2: Inhibitory Activity of Selected Farnesyltransferase Inhibitors

| Inhibitor | Type | Target | IC₅₀ (nM) | Ki (nM) | Reference |

| Lonafarnib (B1684561) (SCH66336) | Non-peptidomimetic | FPT | 1.9 | - | [13] |

| Tipifarnib (R115777) | Non-peptidomimetic | FPT | 0.86 | - | [13] |

| FTI-277 | Peptidomimetic | FPT | 50 | - | |

| L-744,832 | Peptidomimetic | FPT | 1.8 | - | |

| Manumycin A | Natural Product | FPT | - | 25 | |

| Chaetomellic Acid A | Natural Product | FPT | 55 | - |

Signaling Pathways Involving Farnesyl-Protein Transferase

The most well-characterized signaling pathway involving FPT is the Ras-mediated signal transduction cascade. This pathway is fundamental to regulating cell growth and is frequently hyperactivated in cancer.

FPT also plays a crucial role in the post-translational processing of lamin A, a key component of the nuclear lamina.

Experimental Protocols for Studying Farnesyl-Protein Transferase

A variety of in vitro and cell-based assays are employed to study FPT activity, its substrates, and the efficacy of its inhibitors.

In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)

This assay measures the transfer of a farnesyl group from FPP to a fluorescently labeled peptide substrate.

Materials:

-

Recombinant FPT enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, dansylated peptide substrate, and FPP in the wells of the microplate.

-

To test for inhibition, add the FTI compound at various concentrations to the appropriate wells.

-

Initiate the reaction by adding the FPT enzyme to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 485 nm). The farnesylated peptide exhibits higher fluorescence than the un-farnesylated peptide.

-

Calculate the FPT activity or the IC₅₀ value for the inhibitor.

Cellular Ras Processing Assay (Western Blot)

This assay assesses the ability of an FTI to inhibit the farnesylation of Ras in cultured cells, which results in a mobility shift on an SDS-PAGE gel.

Materials:

-

Cancer cell line (e.g., with a Ras mutation)

-

Farnesyltransferase inhibitor (FTI)

-

Cell lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against Ras

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with the FTI at various concentrations for a specified time (e.g., 24-48 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE. Unfarnesylated Ras migrates slower than farnesylated Ras.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary anti-Ras antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the shift in the Ras band to determine the extent of farnesylation inhibition.

Experimental Workflow for FTI Screening and Validation

The discovery and development of new FTIs typically follow a structured workflow, from initial screening to in vivo validation.

Conclusion

Farnesyl-protein transferase remains a highly validated and promising target for therapeutic intervention, particularly in oncology. A deep understanding of its substrates, the intricacies of its catalytic mechanism, and the diverse classes of its inhibitors is essential for the continued development of effective and specific drugs. This guide provides a foundational resource for researchers in the field, summarizing key quantitative data, outlining critical experimental methodologies, and visualizing the complex biological pathways in which FPT plays a central role. The ongoing exploration of the farnesylated proteome and the development of next-generation FTIs hold the promise of new and improved treatments for a range of diseases.

References

- 1. Comparison of potential markers of farnesyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of protein farnesyltransferase substrate specificity using synthetic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Quantitative determination of cellular farnesyltransferase activity: towards defining the minimum substrate reactivity for biologically relevant protein farnesylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Modeling of farnesyltransferase inhibition by some thiol and non-thiol peptidomimetic inhibitors using genetic neural networks and RDF approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Farnesyltransferase in Post-Translational Modification: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-translational modification (PTM) is a cornerstone of cellular function, vastly expanding the functional proteome beyond the genomic blueprint. Among the most critical PTMs is protein prenylation, the covalent attachment of isoprenoid lipids to target proteins, which is essential for their proper subcellular localization and activity. Farnesyltransferase (FPT), a key enzyme in this process, catalyzes the attachment of a 15-carbon farnesyl group to a C-terminal CaaX motif on a multitude of proteins. These substrates, including the notorious Ras family of oncoproteins, are pivotal regulators of signal transduction pathways governing cell proliferation, differentiation, and survival.[1][2] Consequently, the dysregulation of FPT-mediated farnesylation is implicated in numerous pathologies, most notably cancer and rare genetic disorders like Hutchinson-Gilford progeria syndrome. This guide provides a comprehensive technical overview of the structure, mechanism, and biological significance of FPT, explores its role as a therapeutic target, and details established methodologies for its study.

Introduction: Protein Prenylation

Protein prenylation is a type of lipid PTM that involves the transfer of either a 15-carbon farnesyl or a 20-carbon geranylgeranyl moiety to a cysteine residue within or near the C-terminus of a target protein.[3] This modification is catalyzed by three distinct enzymes within the prenyltransferase family: Farnesyltransferase (FPT) and Geranylgeranyltransferase type I (GGTase-I), which both recognize a C-terminal CaaX box, and Geranylgeranyltransferase type II (GGTase-II), which modifies Rab GTPases containing C-terminal CXC or CC motifs.[3][4] The addition of the hydrophobic isoprenoid lipid is critical for mediating the membrane association of many signaling proteins, a prerequisite for their function.[1][5][6]

Farnesyltransferase (FPT): Structure and Catalytic Mechanism

Structure: FPT is a heterodimeric metalloenzyme composed of a 48 kDa α-subunit and a 46 kDa β-subunit.[5] The two subunits are structurally interdependent, with the α-subunit wrapping around the β-subunit, which forms a barrel-like structure.[5] The active site is a hydrophobic pocket located at the interface of the two subunits and contains an essential zinc ion (Zn2+) coordinated by the β-subunit, which plays a direct role in catalysis.[5][7][8]

The CaaX Motif: FPT specifically recognizes proteins that terminate in a sequence known as the CaaX box, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity.[3][4][9] If 'X' is Serine, Methionine, Glutamine, Alanine, or Cysteine, the protein is a substrate for FPT.[10]

Catalytic Cycle: The FPT catalytic mechanism follows an ordered sequential process.

-

Farnesyl Pyrophosphate (FPP) Binding: The lipid donor, FPP, binds first to the enzyme.[11]

-

Protein Substrate Binding: The CaaX-containing protein substrate then binds to the FPT•FPP complex.

-

Thioether Linkage Formation: The zinc ion activates the cysteine thiol of the CaaX motif for a nucleophilic attack on the C1 atom of FPP, displacing the pyrophosphate group and forming a stable thioether bond.[5][8]

-

Product Release: The farnesylated protein is released, which is the rate-limiting step of the reaction.[11]

Key Substrates and Role in Signal Transduction

FPT modifies a diverse range of proteins crucial for cellular signaling.

-

Ras Superfamily: The most prominent substrates are the Ras proteins (H-Ras, N-Ras, and K-Ras).[12][13] Farnesylation is the first and most critical step for anchoring Ras to the plasma membrane, which is essential for its function in signal transduction.[2][14] Once localized, Ras cycles between an inactive GDP-bound state and an active GTP-bound state, activating downstream effector pathways like the Raf-MEK-ERK (MAPK) cascade that controls cell proliferation and survival.[15] Mutations that lock Ras in a permanently active state are found in approximately 30% of all human cancers.[14]

-

Nuclear Lamins: Lamin A and Lamin B, components of the nuclear lamina that maintain nuclear structure, are also farnesylated.[6] The precursor to Lamin A, prelamin A, undergoes farnesylation before being cleaved to its mature form.[16][17]

-

Other Substrates: Additional FPT substrates include Rho family proteins (e.g., RhoB), centromere proteins (CENP-E, CENP-F), and protein phosphatases, highlighting the broad impact of farnesylation on cellular processes.[6][18][19]

FPT as a Therapeutic Target

The critical role of FPT in oncogenic signaling, particularly through Ras, made it an attractive target for anticancer drug development.[14]

Farnesyltransferase Inhibitors (FTIs): FTIs are a class of drugs designed to block the active site of FPT, preventing the farnesylation of its substrates.[1][20] While initially developed to inhibit Ras function, their efficacy in tumors without Ras mutations revealed that their antitumor effects are also mediated by inhibiting the farnesylation of other key proteins, such as RhoB.[2][12][18]

Clinical Applications:

-

Cancer: Several FTIs, such as Tipifarnib and Lonafarnib , have undergone extensive clinical trials.[20][21] While early results in solid tumors were modest, FTIs have shown more promising activity in certain hematologic malignancies.[6] A key challenge is that K-Ras and N-Ras can be alternatively prenylated by GGTase-I when FPT is inhibited, providing an escape mechanism.[6][12]

-

Hutchinson-Gilford Progeria Syndrome (HGPS): HGPS is a rare, fatal premature aging disease caused by a mutation in the LMNA gene, leading to the production of a permanently farnesylated, toxic protein called progerin.[16][22] The FTI Lonafarnib (Zokinvy) prevents the farnesylation of progerin, ameliorating disease phenotypes.[22][23] In 2020, Lonafarnib was approved by the FDA as the first and only treatment for HGPS, shown to increase lifespan.[24][25][26][27]

Quantitative Data Summary

Quantitative analysis is essential for characterizing enzyme kinetics and inhibitor potency. The following tables summarize representative data for FPT.

Table 1: Steady-State Kinetic Parameters for FPT

| Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| Farnesyl Pyrophosphate (FPP) | 2.8 nM | 0.06 s-1 | 2.1 x 107 | [11] |

| Biotinylated Peptide (BiopepSH) | - | - | 2.2 x 105 | [11] |

| Dansylated Peptides (e.g., dns-GCVLS) | 0.2 - 10 µM | - | - | [28] |

Note: Kinetic parameters can vary significantly based on the specific peptide substrate and assay conditions.

Table 2: Potency of Selected Farnesyltransferase Inhibitors (FTIs)

| Inhibitor | Type | IC50 | Target/Context | Reference |

|---|---|---|---|---|

| Tipifarnib (R115777) | Peptidomimetic | - | Phase III Clinical Trials | [20] |

| Lonafarnib (SCH66336) | Tricyclic | - | FDA-approved for Progeria | [20][24] |

| FTI-277 | Peptidomimetic | - | H- and K-Ras signaling inhibitor | [20] |

| L-744,832 | Peptidomimetic | - | Induces tumor regression | [20] |

| Chaetomellic acid A | Natural Product | 55 nM | Isolated enzyme assays | [20] |

Note: IC50 values are highly dependent on the assay system (e.g., purified enzyme vs. whole-cell) and substrate concentrations.

Experimental Protocols & Methodologies

Studying FPT and its inhibition requires a range of biochemical and cell-based assays.

In Vitro FPT Activity Assay (Fluorimetric)

This assay measures the transfer of the farnesyl group from FPP to a fluorescently labeled peptide substrate, providing a quantitative measure of enzyme activity and inhibition.[29][30]

Principle: A dansylated CaaX peptide is used as the FPT substrate. Upon farnesylation, the local environment of the dansyl group changes, leading to an increase in fluorescence intensity, which can be monitored over time.[28]

Materials:

-

Purified recombinant FPT enzyme

-

Farnesyl Pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

Test inhibitor compound (e.g., dissolved in DMSO)

-

Black 96-well or 384-well microplate

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~520-550 nm)[28][30]

Procedure:

-

Reagent Preparation: Prepare working solutions of FPT, FPP, and the dansyl-peptide in assay buffer. Prepare serial dilutions of the test inhibitor.

-

Assay Setup: To the wells of the microplate, add the assay buffer, the test inhibitor (or DMSO for control), and the FPT enzyme solution.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[29]

-

Reaction Initiation: Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate to each well.

-

Data Acquisition: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically, taking readings every minute for 30-60 minutes.[29]

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each condition. To determine the IC₅₀ value of an inhibitor, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.[29]

Western Blot Analysis of Farnesylation Inhibition (Mobility Shift Assay)

This cell-based assay assesses the efficacy of an FTI by detecting the accumulation of non-farnesylated protein substrates.

Principle: The addition of the bulky, hydrophobic farnesyl group often causes a slight increase in the electrophoretic mobility of a protein in SDS-PAGE.[3] Conversely, inhibiting farnesylation results in the accumulation of the unprocessed, non-farnesylated precursor protein, which migrates more slowly and appears as a band with a slightly higher apparent molecular weight.[1][31] HDJ-2 and prelamin A are common biomarkers used for this assay.[1][31]

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

Farnesyltransferase inhibitor (FTI)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

Western blot transfer system and membranes (PVDF or nitrocellulose)

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein (e.g., anti-prelamin A, anti-HDJ-2)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the FTI (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using lysis buffer.[31]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[31]

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[31]

-

-

Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.[31]

-

Analysis: Analyze the resulting bands. A dose-dependent increase in the slower-migrating (unprocessed) band relative to the faster-migrating (processed) band indicates effective inhibition of farnesylation.

Conclusion and Future Directions

Farnesyltransferase is a pivotal enzyme whose role extends from fundamental cell biology to clinical therapeutics. Initially pursued as a target to inhibit oncogenic Ras, the study of FPT and its inhibitors has unveiled a complex network of farnesylated proteins that regulate diverse cellular functions. The clinical success of Lonafarnib in treating progeria has validated FPT as a druggable target and has breathed new life into the field.[27] Future research will likely focus on identifying the full spectrum of the farnesylated proteome, understanding the context-dependent roles of farnesylation, and developing next-generation inhibitors with improved specificity and efficacy for a range of diseases, from cancer to neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 6. Lipid posttranslational modifications. Farnesyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evidence for a catalytic role of zinc in protein farnesyltransferase. Spectroscopy of Co2+-farnesyltransferase indicates metal coordination of the substrate thiolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 14. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Inhibiting farnesylation reverses the nuclear morphology defect in a HeLa cell model for Hutchinson-Gilford progeria syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 21. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibiting farnesylation of progerin prevents the characteristic nuclear blebbing of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Zokinvy (lonafarnib) for the Treatment of Progeria, USA [clinicaltrialsarena.com]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. hcplive.com [hcplive.com]

- 27. researchgate.net [researchgate.net]

- 28. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. bioassaysys.com [bioassaysys.com]

- 31. benchchem.com [benchchem.com]

An In-depth Technical Guide on Farnesyl-Protein Transferase in Cancer Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Farnesyl-protein transferase (FPT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. The process of farnesylation, the attachment of a 15-carbon farnesyl isoprenoid group, is essential for the proper membrane localization and function of these proteins.[1] Given that mutated Ras proteins are found in approximately 30% of all human cancers, where they remain in a permanently active state and drive uncontrolled cell proliferation, FPT has emerged as a key therapeutic target.[1] Farnesyltransferase inhibitors (FTIs) were developed to block this critical modification, thereby preventing Ras activation.[1][2] While initial clinical outcomes were not as broadly successful as anticipated, research has revealed that the anti-cancer effects of FTIs are more complex, involving the inhibition of other farnesylated proteins beyond Ras, such as RhoB.[3][4] This has led to a renewed interest in FTIs, with ongoing clinical trials demonstrating promising activity, particularly in specific hematologic malignancies and solid tumors with certain genetic profiles.[5][6] This guide provides a comprehensive overview of the role of FPT in cancer, the mechanism of FTI action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for their evaluation.

The Role of Farnesyl-Protein Transferase in Cancer Pathogenesis

Protein farnesylation is a type of prenylation, a post-translational modification that involves the attachment of isoprenoid lipids to a cysteine residue within a C-terminal "CaaX" box of a target protein.[7][8] This modification is catalyzed by the enzyme farnesyl-protein transferase (FPT).[1]

The Ras Superfamily and the Critical Role of Farnesylation

The Ras family of small GTPases (including H-Ras, K-Ras, and N-Ras) are key regulators of cellular signal transduction, controlling processes such as cell growth, differentiation, and survival.[9] For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is farnesylation.[1] This lipid modification facilitates the anchoring of Ras to the inner surface of the plasma membrane, a prerequisite for its interaction with and activation of downstream effector proteins.[6][10]

Mutations in Ras genes are one of the most common oncogenic events in human cancer, leading to constitutively active Ras proteins that continuously signal for cell proliferation.[1][11] By inhibiting FPT, the farnesylation of Ras is blocked, preventing its membrane localization and subsequent activation of pro-proliferative signaling pathways.[6][7]

FPT-Dependent Signaling Pathways

Once anchored to the cell membrane, activated Ras proteins trigger multiple downstream signaling cascades. Key among these are:

-

The Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and is frequently hyperactivated in cancers with Ras mutations.[1][12]

-

The PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and protein synthesis, and its activation by Ras helps to protect cancer cells from apoptosis.[9][11]

By preventing Ras farnesylation, FTIs effectively disrupt these critical cancer-promoting pathways.[13]

Other FPT Substrates in Cancer

While Ras was the initial focus, it is now clear that the anti-neoplastic effects of FTIs are also mediated by the inhibition of other farnesylated proteins.[3][4] One of the most significant of these is RhoB , a protein involved in regulating apoptosis and cytoskeletal organization.[4][7] Inhibition of RhoB farnesylation has been linked to the induction of apoptosis in cancer cells. Other important FPT substrates include the centromere-binding proteins CENP-E and CENP-F, which are involved in cell cycle progression.[7]

Farnesyl-Protein Transferase Inhibitors (FTIs)

FTIs are a class of drugs designed to competitively inhibit the FPT enzyme.[14] Several FTIs have been developed and evaluated in clinical trials, with Tipifarnib (B1682913) and Lonafarnib (B1684561) being the most prominent.

Mechanism of Action

FTIs act as competitive inhibitors of the FPT enzyme, binding to the same site as the CaaX motif of the protein substrate.[5] This prevents the transfer of the farnesyl group from farnesyl pyrophosphate (FPP) to the protein, thereby inhibiting its prenylation.[15] A critical point is that while H-Ras is solely farnesylated, K-Ras and N-Ras can undergo an alternative prenylation process called geranylgeranylation when FPT is inhibited.[10][16] This alternative pathway is one of the reasons for the variable efficacy of FTIs in cancers with K-Ras or N-Ras mutations.[16] However, FTIs have shown efficacy in tumors without Ras mutations, highlighting the importance of other farnesylated targets.[17]

Quantitative Data

The following tables summarize key quantitative data for prominent FTIs.

Preclinical FTI Activity

| FTI | Target/Cell Line | IC50 | Reference |

| Tipifarnib | FPTase (in vitro) | Potent inhibitor | [5] |

| Lonafarnib | H-Ras mutant cell lines | Effective inhibitor | [13] |

| BMS-214662 | Various tumor cell lines | Potent in vivo activity | [18] |

Clinical Trial Data for FTIs

| FTI | Cancer Type | Phase | Key Findings | Reference(s) |

| Tipifarnib | Acute Myeloid Leukemia (AML) | I/II | Promising clinical activity, acceptable toxicity profile. | [5][14] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) with HRAS mutation | II | 8 partial responses in 14 patients with VAF >20%. | [19] | |

| Peripheral T-cell Lymphoma (PTCL) with CXCL12 overexpression | II | 2 complete responses, 3 partial responses in 10 patients. | [19] | |

| Advanced Pancreatic Cancer (with Gemcitabine) | III | Failed to demonstrate a survival benefit. | [18] | |

| Lonafarnib | Pancreatic and Non-small cell lung cancer (in combination) | I | Encouraging clinical activity. | [18] |

| Hutchinson-Gilford Progeria Syndrome | Approved | Increased mean lifespan by 2.5 years. | [20][21] |

Key Experimental Protocols

In Vitro FPT Activity Assay (Fluorimetric)

This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate, which results in an increase in fluorescence.[22]

Materials:

-

Purified FPT enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., N-dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT)

-

Test FTI compound

-

Black 96-well or 384-well microplate

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the FTI in DMSO. Create serial dilutions in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration is ≤1%.

-

Assay Setup: In each well of the microplate, add the FTI solution and the FPT enzyme. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add a mixture of FPP and the dansylated peptide substrate to each well to start the reaction.

-

Data Acquisition: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically over 60 minutes.

-

Data Analysis: Calculate the initial reaction rates. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of an FTI on the metabolic activity of cancer cells, which is an indicator of cell viability.[23]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test FTI compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Spectrophotometer (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the FTI in culture medium. Replace the existing medium with the FTI solutions and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the FTI to generate a dose-response curve and determine the IC50 value.[23]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways and Mechanisms

Caption: FPT-mediated Ras farnesylation and activation of the MAPK signaling pathway, and its inhibition by FTIs.

Experimental Workflow for FTI Evaluation

Caption: A typical experimental workflow for evaluating the in vitro efficacy of a farnesyltransferase inhibitor.

Future Directions and Conclusion

The journey of FTIs from a Ras-centric therapeutic strategy to a broader-acting class of anti-cancer agents has been complex but insightful.[16][18] The initial setbacks in broad clinical trials have paved the way for a more nuanced, biomarker-driven approach.[24] Current research focuses on identifying patient populations most likely to respond to FTI therapy, such as those with tumors harboring HRAS mutations or specific gene expression profiles like high CXCL12.[6][19] Combination therapies, where FTIs are used alongside other cytotoxic or targeted agents, are also a promising avenue of investigation.[25]

References

- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Tipifarnib used for? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ras GTPase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical activity of tipifarnib in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An In-depth Analysis of Lonafarnib's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 16. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Zokinvy (lonafarnib) for the Treatment of Progeria, USA [clinicaltrialsarena.com]

- 21. lonafarnib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. tandfonline.com [tandfonline.com]

Farnesyl-Protein Transferase: A Technical Guide to its Discovery, History, and Core Function

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides a comprehensive overview of farnesyl-protein transferase (FPT), a critical enzyme in post-translational modification. It details the discovery and history of FPT, its enzymatic mechanism, and its pivotal role in cellular signaling, particularly through the farnesylation of Ras proteins. The guide explores the development of farnesyl-protein transferase inhibitors (FTIs), their initial application as anti-cancer agents, and their subsequent success in treating rare diseases like progeria. Detailed experimental protocols for key FPT assays, quantitative kinetic and inhibition data, and diagrams of core pathways and mechanisms are provided to serve as a valuable resource for the scientific community.

Introduction to Farnesyl-Protein Transferase

Farnesyl-protein transferase (EC 2.5.1.58) is a zinc-dependent metalloenzyme that plays a crucial role in post-translational modification.[1][2] It is one of three enzymes in the prenyltransferase group.[3] FPT catalyzes the attachment of a 15-carbon isoprenoid lipid, the farnesyl group, from farnesyl pyrophosphate (FPP) to a cysteine residue located within a specific C-terminal amino acid sequence known as the "CaaX box" on target proteins.[3][4][5][6][7][8] This process, termed farnesylation, is a type of prenylation that increases the hydrophobicity of the modified protein, facilitating its anchoring to the inner leaflet of the plasma membrane or other cellular membranes.[3][9] This membrane association is indispensable for the function of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases, which are critical regulators of cell proliferation, differentiation, and survival.[3][5][8][10]

The enzyme itself is a heterodimer, composed of a 48 kDa alpha subunit and a 46 kDa beta subunit.[3] The active site is located within the beta subunit, which coordinates a zinc ion essential for catalysis.[3] Given the reliance of oncogenic Ras proteins on farnesylation for their transforming activity, FPT emerged as a strategic target for anticancer drug development in the late 20th century.[9][10][11][12]

Discovery and History

The journey to understanding farnesyl-protein transferase began with observations of protein modifications by isoprenoid lipids. The critical link between protein farnesylation and the function of the Ras oncogene product, p21(ras), was a landmark discovery that ignited intense research interest.

-

Early 1990s: Researchers established that the transforming activity of oncogenic Ras proteins required a series of post-translational modifications, with farnesylation being the first and most critical step for membrane localization.[9][10] This finding immediately implicated the enzyme responsible, FPT, as a potential therapeutic target.[9][12] The logic was straightforward: inhibiting FPT would prevent Ras from reaching the cell membrane, thereby disrupting its oncogenic signaling.[9]

-

Mid-1990s: The first potent and specific small-molecule inhibitors of FPT were developed.[13] Preclinical studies demonstrated that these farnesyltransferase inhibitors (FTIs) could reverse the transformed phenotype of cells expressing oncogenic Ras and inhibit the growth of human tumor cells in animal models.[10][12][13] These early successes spurred major efforts in the pharmaceutical industry to develop FTIs as anticancer agents.[14]

-

Late 1990s - Early 2000s: Several FTIs, including Lonafarnib (SCH66336) and Tipifarnib (R115777), entered clinical trials.[15][16][17] While these agents showed some activity, their overall efficacy in treating solid tumors, particularly those with K-Ras mutations, was less than anticipated.[15][17][18] This was partly because K-Ras and N-Ras proteins can undergo an alternative prenylation pathway, geranylgeranylation, when FPT is inhibited, thus circumventing the blockade.[17][18][19][20][21]

Enzymatic Mechanism and Signaling

FPT catalyzes protein farnesylation through an ordered, associative mechanism.[1][29] The process involves the sequential binding of substrates and is critically dependent on the enzyme's zinc cofactor.

The Farnesylation Process:

-

FPP Binding: The reaction initiates with the binding of farnesyl pyrophosphate (FPP) to the FPT enzyme.[29]

-

Protein Substrate Binding: The target protein, with its C-terminal CaaX motif, then binds to the FPT-FPP complex.

-

Catalysis: The cysteine thiol of the CaaX motif performs an S_N2-type nucleophilic attack on the C1 carbon of FPP. This reaction is coordinated by the active site zinc ion and a transient magnesium ion, which helps stabilize the diphosphate (B83284) leaving group.[2][3]

-

Product Release: The farnesylated protein and inorganic diphosphate are released, with product release being the rate-limiting step in the overall reaction.[29]

References

- 1. Mechanistic studies of rat protein farnesyltransferase indicate an associative transition state. | Semantic Scholar [semanticscholar.org]

- 2. Mechanistic studies of rat protein farnesyltransferase indicate an associative transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 4. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. benchchem.com [benchchem.com]

- 9. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]